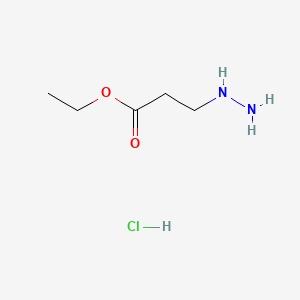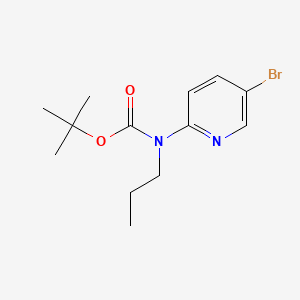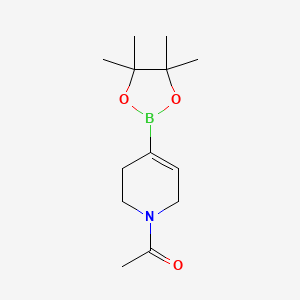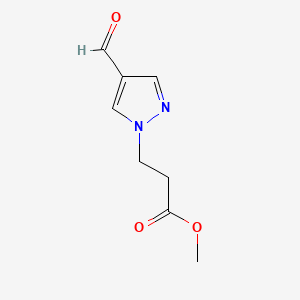
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid, also known as DMAP or DMAPA, is a chiral auxiliary commonly used in organic synthesis. It has a structure of a pyrrolidine ring attached to a carboxylic acid and a dimethylamino group. DMAP is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
Meng et al. (2015) reported the use of 4-(Dimethylamino)pyridine as an excellent catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, suggesting potential application in organic synthesis and catalysis (Meng, Liu, Liu, & Wang, 2015).
Sunggak et al. (1984) utilized 4-dimethylamino pyridine as a catalyst for direct esterification of carboxylic acids, indicating its role in facilitating ester formation under mild conditions (Sunggak, Lee Jae, & Ko Young, 1984).
Ishihara and Lu (2016) described a cooperative catalysis using arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide for dehydrative condensation between carboxylic acids and amines, useful in amide bond formation (Ishihara & Lu, 2016).
Wang et al. (2001) explored the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's relevance in medicinal chemistry and drug development (Wang et al., 2001).
Singh, Rawat, & Sahu (2014) conducted a study on a pyrrole containing chalcone derivative, which involved 4-dimethylamino-benzaldehyde, highlighting its potential in the synthesis of new heterocyclic compounds and non-linear optical materials (Singh, Rawat, & Sahu, 2014).
Shiina, Ibuka, & Kubota (2002) used 4-(dimethylamino)pyridine in a new condensation reaction for synthesizing carboxylic esters, underscoring its utility in organic synthesis (Shiina, Ibuka, & Kubota, 2002).
Umehara, Ueda, & Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides using 4-(dimethylamino)pyridine, showcasing its application in acylation reactions (Umehara, Ueda, & Tokuyama, 2016).
Wash, Maverick, Chiefari, & Lightner (1997) studied the intermolecular hydrogen bonding between an amide and carboxylic acid group, which involved a compound with a pyridine terminus, suggesting its significance in molecular recognition (Wash, Maverick, Chiefari, & Lightner, 1997).
properties
IUPAC Name |
(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSMGLNAVKBLPB-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)






![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)
